Ethyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetate
CAS No.: 250713-98-5
Cat. No.: VC4935152
Molecular Formula: C15H16ClF3N2O2
Molecular Weight: 348.75
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 250713-98-5 |
---|---|
Molecular Formula | C15H16ClF3N2O2 |
Molecular Weight | 348.75 |
IUPAC Name | ethyl 2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]acetate |
Standard InChI | InChI=1S/C15H16ClF3N2O2/c1-2-23-13(22)7-10-3-5-21(6-4-10)14-12(16)8-11(9-20-14)15(17,18)19/h7-9H,2-6H2,1H3 |
Standard InChI Key | GXCHGMIEDRGPIS-UHFFFAOYSA-N |
SMILES | CCOC(=O)C=C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is ethyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetate. Its molecular formula, C₁₅H₁₆ClF₃N₂O₂, reflects the integration of a pyridine core (C₅H₂ClF₃N) with a piperidinylidene-acetate side chain . The presence of electron-withdrawing groups (chloro and trifluoromethyl) on the pyridine ring enhances its reactivity in substitution reactions .
Synthesis and Manufacturing Processes
Palladium-Catalyzed Cross-Coupling
A prevalent synthesis route involves the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with acetonitrile derivatives under palladium catalysis. For example, palladium tetrakis(triphenylphosphine) combined with nano titanium dioxide (TiO₂) as a co-catalyst achieves yields exceeding 99% at 130°C under 2.8 MPa pressure . The mechanism likely proceeds via oxidative addition of the palladium catalyst to the chloro-pyridine substrate, followed by nucleophilic substitution with the acetonitrile moiety .
Table 1: Optimized Synthesis Conditions
Parameter | Value |
---|---|
Catalyst | Pd(PPh₃)₄ + nano TiO₂ (1:20) |
Temperature | 130°C |
Pressure | 2.8 MPa |
Reaction Time | 16 hours |
Yield | 99.2% |
Solvent and Base Optimization
The choice of solvent significantly impacts reaction efficiency. Acetonitrile (ACN) reduces reaction time to 5 hours compared to acetone (12 hours) or tetrahydrofuran (10 hours), likely due to its high polarity and ability to stabilize transition states . Sodium methoxide (NaOMe) serves as the preferred base, neutralizing HCl byproducts and driving the reaction to completion .
Physicochemical Properties
Thermal Stability and Solubility
The compound exhibits a predicted boiling point of 517.5±60.0°C and a density of 1.503±0.06 g/cm³, consistent with its fluorinated and aromatic structure . It is sparingly soluble in water but dissolves readily in organic solvents like ethyl acetate and dichloromethane, facilitating extraction and purification .
Applications in Agrochemicals
Intermediate for Fluopyram Synthesis
This compound is a key precursor in synthesizing fluopyram, a broad-spectrum fungicide and nematicide. The piperidinylidene-acetate moiety undergoes hydrolysis to yield primary amines, which are further functionalized into bioactive molecules .
Herbicidal Activity
Structural analogs, such as epyrifenacil (CAS: 353292-31-6), demonstrate potent herbicidal activity by inhibiting protoporphyrinogen oxidase (PPO), a critical enzyme in chlorophyll biosynthesis . While direct studies on Ethyl 2-{1-[3-chloro...}acetate are lacking, its similarity to epyrifenacil suggests potential utility in herbicide formulations .
Hazard Code | Description |
---|---|
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
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